Cas no 2235-01-0 (Benzophenone Dimethylketal)
Benzophenone Dimethylketal Chemical and Physical Properties
Names and Identifiers
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- Benzophenone dimethyl acetal
- Benzophenone dimethyl ketal
- Dimethoxydiphenylmethane
- 1,1-(Dimethoxymethylene)-bisbenzene
- 1,3-dimethoxybenzophenone
- Diphenyldimethoxymethane
- Benzophenone Dimethylketal
- [Dimethoxy(phenyl)methyl]benzene
- 1,1'-(Dimethoxymethylene)bisbenzene
- Benzene, 1,1'-(dimethoxymethylene)bis-
- NYRVXYOKUZSUDA-UHFFFAOYSA-N
- 1,1'-(dimethoxymethylene)dibenzene
- NSC82332
- Dimethoxy diphenylmethane
- [Dimethoxy(phenyl)methyl]benzene #
- Benzene,1'-(dimethoxymethylene)bis
- EINECS 218-788-1
- D88884
- Benzene,1,1'-(dimethoxymethylene)bis-
- CS-0187371
- AKOS017343593
- NS00027142
- NSC-82332
- iodophthaleinsodium
- B1999
- NSC 82332
- DTXSID90176884
- CAA23501
- AS-58816
- SY049572
- 2235-01-0
- Benzene,1'-(dimethoxymethylene)bis-
- FT-0605892
- SCHEMBL240092
- 1,1'-(Dimethoxymethylene)bis[benzene]
- MFCD00025900
- ?BENZOPHENONE DIMETHYLKETAL
- XH1251
- DB-045875
-
- MDL: MFCD00025900
- Inchi: 1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
- InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=CC=1)(C1C=CC=CC=1)OC
- BRN: 2051419
Computed Properties
- Exact Mass: 228.11500
- Monoisotopic Mass: 228.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: White or grayish yellow crystalline powder
- Density: 1.059
- Melting Point: 104.0 to 108.0 deg-C
- Boiling Point: 290°C(lit.)
- Flash Point: 101.8 °C
- Refractive Index: 1.542
- PSA: 18.46000
- LogP: 3.18050
- Solubility: Insoluble
- Sensitiveness: Moisture Sensitive
Benzophenone Dimethylketal Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
Benzophenone Dimethylketal Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzophenone Dimethylketal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153149-1g |
Benzophenone Dimethylketal |
2235-01-0 | 98% | 1g |
¥85.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153149-25G |
Benzophenone Dimethylketal |
2235-01-0 | 98% | 25g |
¥1000.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153149-5G |
Benzophenone Dimethylketal |
2235-01-0 | 98% | 5g |
¥251.90 | 2023-09-04 | |
| TRC | B415860-50mg |
Benzophenone Dimethylketal |
2235-01-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B415860-100mg |
Benzophenone Dimethylketal |
2235-01-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B415860-500mg |
Benzophenone Dimethylketal |
2235-01-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871096-5g |
Benzophenone Dimethylketal |
2235-01-0 | 98% | 5g |
¥232.20 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1999-5g |
Benzophenone Dimethylketal |
2235-01-0 | 96.0%(GC) | 5g |
360CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1999-25g |
Benzophenone Dimethylketal |
2235-01-0 | 96.0%(GC) | 25g |
1060CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871096-1g |
Benzophenone Dimethylketal |
2235-01-0 | 98% | 1g |
¥77.40 | 2022-09-02 |
Benzophenone Dimethylketal Suppliers
Benzophenone Dimethylketal Related Literature
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Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978
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2. Kinetic hydrogen isotope effects in intermolecular hydride transfer from arylalkanes to 9-arylfluoren-9-yl cationsDonald Bethell,Gerard J. Hare,Paul A. Kearney J. Chem. Soc. Perkin Trans. 2 1981 684
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3. Kinetic hydrogen isotope effects in intermolecular hydride transfer from arylalkanes to 9-arylfluoren-9-yl cationsDonald Bethell,Gerard J. Hare,Paul A. Kearney J. Chem. Soc. Perkin Trans. 2 1981 684
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4. LXIII.—Dimethoxydiphenylmethane and some of its homologuesJohn Edwin Mackenzie J. Chem. Soc. Trans. 1896 69 985
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5. LXIII.—Dimethoxydiphenylmethane and some of its homologuesJohn Edwin Mackenzie J. Chem. Soc. Trans. 1896 69 985
Additional information on Benzophenone Dimethylketal
Professional Introduction to Benzophenone Dimethylketal (CAS No. 2235-01-0)
Benzophenone Dimethylketal, with the chemical formula C₁₃H₁₂O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 2235-01-0, identifies it as a distinct and well-studied molecule. This compound has garnered attention due to its versatile applications in various scientific domains, particularly in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in organic transformations.
The structure of Benzophenone Dimethylketal consists of a benzophenone core substituted with two methyl groups at the ketal position. This unique structural feature imparts remarkable reactivity and stability, making it a valuable building block in synthetic chemistry. The benzophenone moiety is particularly noteworthy, as it is known for its ability to participate in various chemical reactions, including condensation, oxidation, and reduction processes.
In recent years, Benzophenone Dimethylketal has been extensively studied for its potential applications in pharmaceuticals. One of the most compelling areas of research involves its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The ketal group in Benzophenone Dimethylketal can be hydrolyzed to yield phenolic intermediates, which are crucial for constructing complex drug molecules. This transformation has been explored in several patents and academic publications, highlighting its importance in drug development.
Furthermore, the compound has shown promise in the field of agrochemicals. Researchers have investigated its role as an intermediate in the synthesis of herbicides and fungicides. The stability and reactivity of Benzophenone Dimethylketal make it an ideal candidate for such applications, where precise control over chemical transformations is essential. Several studies have demonstrated its efficacy in protecting crops from harmful pathogens while maintaining environmental safety.
Another emerging application of Benzophenone Dimethylketal is in the realm of material science. Its ability to undergo polymerization reactions has led to the development of novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for use in high-performance coatings, adhesives, and composite materials. The incorporation of Benzophenone Dimethylketal into these materials improves their durability and resistance to degradation, making them suitable for demanding industrial applications.
The synthesis of Benzophenone Dimethylketal typically involves the reaction of benzophenone with dimethyl ketene or dimethyl acetylene dicarboxylate under controlled conditions. This reaction requires careful optimization to ensure high yields and purity. Recent advancements in catalytic systems have improved the efficiency of this process, making it more scalable for industrial production. These advancements underscore the growing importance of Benzophenone Dimethylketal as a commercially viable compound.
In addition to its synthetic utility, Benzophenone Dimethylketal has been studied for its potential biological activities. Preliminary research suggests that it may exhibit antioxidant properties, which could make it valuable in the development of nutraceuticals and cosmetics. The benzophenone core is known to interact with various biological targets, opening up possibilities for therapeutic applications beyond traditional pharmaceuticals.
The safety profile of Benzophenone Dimethylketal is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have consistently shown that the compound is well-tolerated at recommended concentrations, further supporting its use in various industrial and pharmaceutical applications.
As research continues to evolve, the applications of Benzophenone Dimethylketal are expected to expand further. Innovations in synthetic methodologies and interdisciplinary collaborations between chemists, biologists, and material scientists will likely unlock new possibilities for this versatile compound. The ongoing exploration of its properties and potential uses ensures that Benzophenone Dimethylketal will remain a cornerstone in scientific research for years to come.
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